Molecular Weight and Extended Aryl Framework Differentiate from Mono-Bromophenyl Analogs
The target compound (C₂₉H₂₀BrN, MW 462.38) possesses a molecular weight 76.1 g·mol⁻¹ higher than its closest mono-bromophenyl analog 4-(4-bromophenyl)-2,6-diphenylpyridine (C₂₃H₁₆BrN, MW 386.28) . This mass increase reflects the additional phenyl ring in the 3'-bromobiphenyl substituent, expanding the π-system and creating a more extended, rigid-rod architecture. In iterative Suzuki-Miyaura polymerization and stepwise materials assembly, the higher molecular weight per coupling event reduces the number of synthetic steps required to reach a target oligomer length, while the biphenyl core contributes to enhanced thermal stability of the resulting conjugated materials .
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 462.38 |
| Comparator Or Baseline | 4-(4-Bromophenyl)-2,6-diphenylpyridine: 386.28; 4-(3-Bromophenyl)-2,6-diphenylpyridine: 386.28; 4-Bromo-2,6-diphenylpyridine: 310.19 |
| Quantified Difference | +76.1 g·mol⁻¹ (19.7% higher vs. mono-bromophenyl analogs); +152.19 g·mol⁻¹ (49.1% higher vs. 4-bromo-2,6-diphenylpyridine) |
| Conditions | Calculated from molecular formula; confirmed by MS and elemental analysis per vendor CoA |
Why This Matters
In procurement for iterative cross-coupling sequences, higher molecular weight per building block directly reduces the number of synthetic cycles and purification steps, improving overall process efficiency and reducing cumulative solvent waste.
